Cas no 2229670-45-3 (1,4-dimethyl-3-(2-nitroethenyl)-1H-pyrazole)

1,4-Dimethyl-3-(2-nitroethenyl)-1H-pyrazole is a nitrovinyl-substituted pyrazole derivative with potential applications in organic synthesis and pharmaceutical research. Its structure features a reactive nitroethenyl group, which can participate in various cycloaddition and nucleophilic substitution reactions, making it a versatile intermediate for heterocyclic chemistry. The 1,4-dimethyl substitution on the pyrazole ring enhances stability while influencing electronic properties for targeted reactivity. This compound may serve as a precursor for bioactive molecules, particularly in the development of agrochemicals or medicinal agents. Its well-defined molecular architecture allows for precise modifications, facilitating structure-activity relationship studies. Proper handling is advised due to the potential sensitivity of the nitroethenyl moiety.
1,4-dimethyl-3-(2-nitroethenyl)-1H-pyrazole structure
2229670-45-3 structure
Product Name:1,4-dimethyl-3-(2-nitroethenyl)-1H-pyrazole
CAS No:2229670-45-3
MF:C7H9N3O2
MW:167.165261030197
CID:6117696
PubChem ID:165967655
Update Time:2025-06-27

1,4-dimethyl-3-(2-nitroethenyl)-1H-pyrazole Chemical and Physical Properties

Names and Identifiers

    • 1,4-dimethyl-3-(2-nitroethenyl)-1H-pyrazole
    • EN300-1727362
    • 2229670-45-3
    • Inchi: 1S/C7H9N3O2/c1-6-5-9(2)8-7(6)3-4-10(11)12/h3-5H,1-2H3/b4-3+
    • InChI Key: UQNUGELSWFWQLP-ONEGZZNKSA-N
    • SMILES: [O-][N+](/C=C/C1C(C)=CN(C)N=1)=O

Computed Properties

  • Exact Mass: 167.069476538g/mol
  • Monoisotopic Mass: 167.069476538g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 199
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 63.6Ų

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Additional information on 1,4-dimethyl-3-(2-nitroethenyl)-1H-pyrazole

Introduction to 1,4-dimethyl-3-(2-nitroethenyl)-1H-pyrazole (CAS No. 2229670-45-3)

1,4-dimethyl-3-(2-nitroethenyl)-1H-pyrazole (CAS No. 2229670-45-3) is a novel compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry due to its unique structural features and potential applications. This compound belongs to the class of pyrazoles, which are known for their diverse biological activities and therapeutic potential. In this article, we will delve into the chemical properties, synthesis methods, and recent research findings related to 1,4-dimethyl-3-(2-nitroethenyl)-1H-pyrazole.

Chemical Structure and Properties

The molecular formula of 1,4-dimethyl-3-(2-nitroethenyl)-1H-pyrazole is C9H10N4O2, with a molecular weight of approximately 198.19 g/mol. The compound features a pyrazole ring with two methyl groups at the 1 and 4 positions, and a nitroethenyl group at the 3 position. The presence of the nitro group imparts significant electronic effects, influencing the compound's reactivity and stability. The double bond in the nitroethenyl group also adds to the compound's conjugation, making it an interesting candidate for various chemical reactions.

Synthesis Methods

The synthesis of 1,4-dimethyl-3-(2-nitroethenyl)-1H-pyrazole has been reported in several studies. One common approach involves the reaction of 3-acetyl-1,4-dimethylpyrazole with nitromethane in the presence of a base such as potassium carbonate. This reaction proceeds via a Michael addition followed by an intramolecular cyclization to form the desired product. Another method involves the condensation of 3-cyano-1,4-dimethylpyrazole with nitromethane under acidic conditions. Both methods have been shown to yield high purity products with good yields.

Biological Activity and Applications

1,4-dimethyl-3-(2-nitroethenyl)-1H-pyrazole has shown promising biological activity in various studies. Recent research has focused on its potential as an anti-inflammatory agent due to its ability to inhibit cyclooxygenase (COX) enzymes. A study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits selective COX-2 inhibition, which is associated with reduced inflammation and pain without causing significant gastrointestinal side effects.

In addition to its anti-inflammatory properties, 1,4-dimethyl-3-(2-nitroethenyl)-1H-pyrazole has also been investigated for its antimicrobial activity. A study conducted by researchers at a leading pharmaceutical institute found that this compound exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Clinical Trials and Future Prospects

The promising preclinical results have led to increased interest in advancing 1,4-dimethyl-3-(2-nitroethenyl)-1H-pyrazole into clinical trials. Several Phase I trials are currently underway to evaluate its safety and pharmacokinetic properties in humans. Early data suggest that the compound is well-tolerated at therapeutic doses and exhibits favorable pharmacokinetic profiles.

If these trials are successful, 1,4-dimethyl-3-(2-nitroethenyl)-1H-pyrazole could potentially be developed into a new class of anti-inflammatory drugs with improved efficacy and reduced side effects compared to existing treatments. Additionally, its antimicrobial properties make it a promising candidate for addressing the growing problem of antibiotic resistance.

Conclusion

In conclusion, 1,4-dimethyl-3-(2-nitroethenyl)-1H-pyrazole (CAS No. 2229670-45-3) is a multifaceted compound with significant potential in both medicinal chemistry and pharmaceutical development. Its unique chemical structure and biological activities make it an attractive target for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic applications, it is likely that this compound will play an important role in advancing medical treatments for various conditions.

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